2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (hereafter referred to as DPP-Th) is a diketopyrrolopyrrole (DPP)-based monomer with thiophene flanking groups and bulky 2-octyldodecyl side chains. The DPP core provides strong electron-withdrawing properties, while the thiophene units enhance π-conjugation and charge transport . The 2-octyldodecyl chains ensure solubility in organic solvents, facilitating solution-processed fabrication of organic semiconductors . DPP-Th is widely used in donor-acceptor (D-A) polymers for organic field-effect transistors (OFETs), polymer solar cells (PSCs), and photodetectors, achieving hole mobilities up to 1.5 cm²/Vs in optimized devices .
Properties
IUPAC Name |
2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXMPXYDRPSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Recrystallization
Crude DPP-Th-ODo is purified via sequential solvent reflux:
Spectroscopic Validation
Thermal Analysis
-
TGA : Decomposition onset at 300°C, confirming thermal stability.
-
DSC : Melting point at 95–97°C, consistent with crystalline domains.
Comparative Analysis of Synthetic Routes
| Parameter | Method A () | Method B () | Method C () |
|---|---|---|---|
| Core Synthesis | tert-Amyl alcohol | DMF/NaH | – |
| Alkylation Agent | – | 2-Octyldodecyl Br | 2-Octyldodecyl Br |
| Bromination | – | – | NBS/AIBN |
| Yield (Overall) | 40–50% | 55–65% | 70–80% |
Method C (Source) offers superior yield due to optimized bromination and purification steps.
Challenges and Optimization Strategies
-
Side Reactions :
-
Scalability :
Applications in Organic Electronics
DPP-Th-ODo’s structural features enable applications in:
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to alter the conjugation length and improve the material’s conductivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with tailored properties for specific applications in organic electronics .
Scientific Research Applications
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Photovoltaics: It is used as a donor material in organic solar cells due to its high absorption coefficient and excellent charge transport properties.
Field-Effect Transistors: The compound’s high charge carrier mobility makes it suitable for use in organic field-effect transistors (OFETs).
Sensors: Its sensitivity to environmental changes allows it to be used in chemical and biological sensors.
Light-Emitting Diodes: The compound’s electroluminescent properties make it a candidate for use in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects involves its ability to facilitate charge transport through its conjugated polymer backbone . The molecular targets include the active layers in electronic devices, where the compound’s high hole mobility and suitable energy levels enhance device performance . The pathways involved include the formation of charge-transfer complexes and the efficient separation of charge carriers .
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocycle Modifications
(a) Selenophene-Substituted DPP (DSDPP)
- Structure: Replaces thiophene with selenophene (3,6-di(selenophen-2-yl)) and uses 2-decyltetradecyl side chains .
- Properties :
- Applications : High-performance TFTs requiring improved charge transport .
(b) Furan-Substituted DPP (BO-DPPF)
Side-Chain Engineering
(a) Shorter Alkyl Chains (M4)
- Structure : Uses 2-ethylhexyl side chains instead of 2-octyldodecyl .
- Properties: Reduced solubility in non-polar solvents. Improved crystallinity and hole mobility (up to 2.5 cm²/Vs) in polymer films .
- Applications : High-mobility OFETs requiring stringent annealing conditions.
(b) Brominated DPP-Th (Br-DPP-Th)
Electron-Deficient Unit Integration (PDPP4TO)
Data Tables
Table 1. Key Properties of DPP-Th and Analogues
Research Findings and Trends
- Side-Chain Impact : Longer alkyl chains (e.g., 2-octyldodecyl) optimize solubility without severely compromising mobility, whereas shorter chains (e.g., 2-ethylhexyl) favor crystallinity .
- Heterocycle Selection: Selenophene outperforms thiophene in charge transport but complicates processing . Furan derivatives lag in stability and mobility .
- Functionalization : Bromination is essential for polymer synthesis, enabling high-performance D-A copolymers .
Biological Activity
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a compound of significant interest in organic electronics and materials science. Its unique structure provides potential applications in organic semiconductors, particularly in organic photovoltaic devices and field-effect transistors. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and performance in various applications.
The molecular formula for this compound is CHNOS, with a molecular weight of 861.42 g/mol. It exhibits a planar structure conducive to strong π–π interactions due to its diketopyrrolopyrrole (DPP) moiety. This structural characteristic is crucial for its application in organic semiconductors as it allows for tunable electronic properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. The presence of thiophene groups enhances the electron-donating ability of the compound, which can scavenge free radicals and reduce oxidative stress in biological systems .
Photovoltaic Applications
In photovoltaic applications, this compound has been incorporated into donor-acceptor copolymers that demonstrate high efficiency in converting solar energy into electrical energy. For instance, a study reported that a polymer containing this compound achieved a power conversion efficiency (PCE) exceeding 13% when used in organic solar cells . The incorporation of long alkyl chains like 2-octyldodecyl improves solubility and film-forming properties crucial for device performance .
Field-Effect Transistors (FETs)
The compound has shown promise in organic field-effect transistors (OFETs). It was found that thin-film transistors made from polymers containing this compound exhibited hole mobilities greater than 1.0 cm²/Vs . Such properties are essential for efficient charge transport in electronic devices.
Case Studies
- Synthesis and Performance : A study synthesized a copolymer based on this compound and evaluated its performance in solar cells. The results indicated significant improvements in device efficiency when optimized with various additives .
- Comparative Analysis : In a comparative study of different DPP-based polymers for OFET applications, the polymer incorporating this compound exhibited superior charge transport characteristics and stability under operational conditions compared to others lacking the DPP moiety .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 861.42 g/mol |
| Antioxidant Activity | Moderate to High |
| Power Conversion Efficiency | Up to 13% |
| Hole Mobility | > 1.0 cm²/Vs |
Q & A
Q. Basic Research Focus
- UV-Vis-NIR Spectroscopy : Measures absorption maxima (λₐᵦₛ) to assess the optical bandgap. Thiophene-substituted DPPs typically show λₐᵦₛ ~600–900 nm, indicative of low-bandgap behavior .
- Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels. For example, brominated thiophene-DPP derivatives exhibit lowered LUMO due to electron-withdrawing effects .
- Density Functional Theory (DFT) : Models molecular orbital distributions and predicts optoelectronic properties .
How do substituents (e.g., bromine vs. boronic esters) at the thiophene termini affect the polymerization efficiency of DPP-based conjugated polymers?
Q. Advanced Research Focus
- Bromine Substituents : Enable Stille or Suzuki coupling for polymer backbone extension, but may introduce steric hindrance or side reactions .
- Boronic Esters : Facilitate controlled polymerization with aryl dibromides, as seen in DPP-based donor-acceptor copolymers .
Data Contradiction Analysis : - Conflicting reports on molecular weight (Mw) distributions may arise from differing catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃). Optimize catalyst loading and reaction time to minimize defects .
What strategies resolve discrepancies in reported photovoltaic performance (e.g., PCE variations) for DPP-thiophene polymers in organic solar cells?
Q. Advanced Research Focus
- Morphological Control : Use solvent additives (e.g., 1,8-diiodooctane) or thermal annealing to optimize bulk heterojunction (BHJ) phase separation .
- Energy-Level Tuning : Modify thiophene substituents (e.g., electron-deficient groups) to align HOMO/LUMO levels with non-fullerene acceptors .
- Device Fabrication Consistency : Standardize active layer thickness (80–120 nm) and electrode materials (e.g., MoO₃/Ag) to reduce inter-lab variability .
How can researchers mitigate batch-to-batch variability in the synthesis of 2-octyldodecyl-functionalized DPP derivatives?
Q. Methodological Answer :
- Stoichiometric Precision : Use high-purity reagents (≥98%) and monitor reaction progress via thin-layer chromatography (TLC) .
- Alkylation Optimization : Ensure complete substitution at the DPP core by refluxing in anhydrous DMF with excess alkyl bromide .
- Reproducibility Protocols : Document solvent grade (e.g., anhydrous THF vs. standard), temperature (±2°C tolerance), and stirring rate (≥500 rpm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
